![molecular formula C17H18Cl2N2O4S B5140026 N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide, also known as torasemide, is a loop diuretic drug that is used to treat hypertension and edema. It is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the kidneys.
作用机制
Torasemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This leads to an increase in the excretion of water and electrolytes, resulting in diuresis and a decrease in blood pressure. Torasemide also has vasodilatory effects, which further contribute to its antihypertensive properties.
Biochemical and Physiological Effects
Torasemide has been shown to have a number of biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, leading to a decrease in blood volume and blood pressure. It also increases the excretion of potassium, which can lead to hypokalemia if not monitored closely. Torasemide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
实验室实验的优点和局限性
One advantage of N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide in lab experiments is its potency as a diuretic. This allows researchers to quickly and effectively manipulate water and electrolyte balance in animal models. However, N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide can also have unintended effects on other physiological systems, such as potassium and acid-base balance, which must be carefully monitored. In addition, N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide can be expensive and difficult to obtain in large quantities, which may limit its use in some experiments.
未来方向
There are a number of potential future directions for research on N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide. One area of interest is its potential use in the treatment of heart failure and chronic kidney disease. Another area of interest is its anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. Further research is also needed to better understand the potential side effects of N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide, particularly with regard to electrolyte and acid-base balance. Finally, new synthesis methods for N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide may be developed to improve its availability and reduce its cost.
合成方法
Torasemide is synthesized from 4-(2,4-dichlorophenoxy)butyric acid and 5-aminosulfonyl-2-methylphenol. The reaction involves the condensation of the two compounds in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide in its pure form.
科学研究应用
Torasemide has been extensively studied for its therapeutic effects on hypertension and edema. It has also been investigated for its potential use in the treatment of heart failure, chronic kidney disease, and liver cirrhosis. In addition, N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-11-4-6-13(26(20,23)24)10-15(11)21-17(22)3-2-8-25-16-7-5-12(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDGZBQCCHMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-sulfamoylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

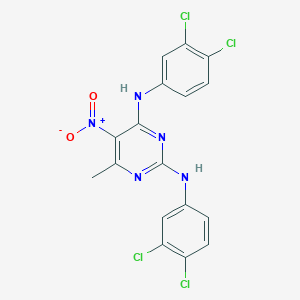
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)
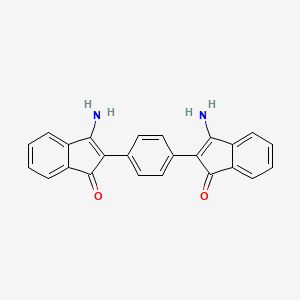
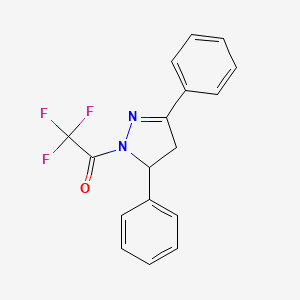
![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

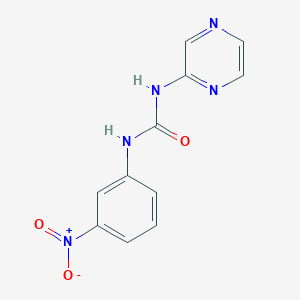
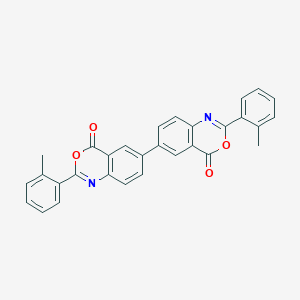
![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)